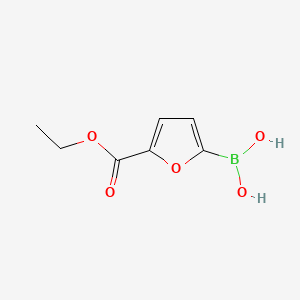
(5-(Ethoxycarbonyl)furan-2-yl)boronsäure
Übersicht
Beschreibung
“(5-(Ethoxycarbonyl)furan-2-yl)boronic acid” is a chemical compound with the CAS Number: 1150114-44-5 . It has a molecular weight of 183.96 and its IUPAC name is 5-(ethoxycarbonyl)-2-furylboronic acid .
Synthesis Analysis
While specific synthesis methods for “(5-(Ethoxycarbonyl)furan-2-yl)boronic acid” were not found, boronic acids and their derivatives are often synthesized through catalytic protodeboronation of pinacol boronic esters . This process involves a radical approach and is paired with a Matteson–CH2–homologation .
Molecular Structure Analysis
The molecular formula of “(5-(Ethoxycarbonyl)furan-2-yl)boronic acid” is C7H9BO5 . The InChI Key is USBGGMMAQCIWDL-UHFFFAOYSA-N .
Chemical Reactions Analysis
Boronic acids, such as “(5-(Ethoxycarbonyl)furan-2-yl)boronic acid”, are highly valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Physical And Chemical Properties Analysis
“(5-(Ethoxycarbonyl)furan-2-yl)boronic acid” is a solid compound . It should be stored in an inert atmosphere and in a freezer, under -20°C . Its water solubility is calculated to be 9.14 mg/ml .
Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura-Kreuzkupplungsreaktionen
(5-(Ethoxycarbonyl)furan-2-yl)boronsäure: ist ein wertvolles Reagenz in Suzuki-Miyaura-Kreuzkupplungsreaktionen . Diese Reaktion ist entscheidend für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen, die in der organischen Synthese von grundlegender Bedeutung sind. Die Boronsäuregruppe der Verbindung reagiert in Gegenwart eines Palladiumkatalysators mit verschiedenen Halogeniden oder Pseudohalogeniden, was zur Bildung von Biarylverbindungen führt. Diese Verbindungen sind für die Entwicklung von Pharmazeutika und fortschrittlichen Materialien von Bedeutung.
Synthese von Heteroaromaten
Die Verbindung wird bei der Synthese von Heteroaromaten verwendet, die in der Wirkstoffforschung und -entwicklung von entscheidender Bedeutung sind . Ihre Fähigkeit, einen Furanring in ein Molekül einzuführen, macht sie zu einem wichtigen Baustein für die Herstellung komplexer Moleküle mit potenzieller biologischer Aktivität.
Anwendungen in der Materialwissenschaft
In der Materialwissenschaft wird This compound verwendet, um neuartige Materialien mit einzigartigen Eigenschaften zu entwickeln . Zum Beispiel kann sie an der Herstellung von Polymeren und organischen Gerüsten beteiligt sein, die Anwendungen in der Katalyse, Gasspeicherung und Trenntechnologien finden.
Entwicklung von Farbstoffsolarzellen
Diese Verbindung spielt eine Rolle bei der Entwicklung von Farbstoffsolarzellen (DSSCs) . Sie ist an der Synthese stabiler Farbstoffe beteiligt, die für die effiziente Umwandlung von Sonnenenergie in Elektrizität entscheidend sind. Die Stabilität und Leistung von DSSCs werden durch die Einarbeitung von Furanderivaten deutlich verbessert.
Studien zur biologischen Aktivität
This compound: ist ein Reaktant bei der Synthese biologisch aktiver Moleküle . Sie wird bei der Herstellung von Inhibitoren wie HIF-1-Inhibitoren verwendet, die Auswirkungen auf die Behandlung verschiedener Krankheiten haben, darunter Krebs.
Methodologie der organischen Synthese
Die Verbindung wird auch bei der Entwicklung neuer Methoden in der organischen Synthese verwendet . Zum Beispiel kann sie Teil von Protokollen für die Funktionalisierung der Deboronierung von Alkylboronsäureestern oder in den Protodeboronierungsprozessen sein, die weniger entwickelt sind, aber für die Schaffung neuer synthetischer Routen entscheidend sind.
Safety and Hazards
The compound is labeled with the signal word “Warning” and the hazard statements H315-H319-H335 . This indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin, eyes, or clothing .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(5-ethoxycarbonylfuran-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO5/c1-2-12-7(9)5-3-4-6(13-5)8(10)11/h3-4,10-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USBGGMMAQCIWDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(O1)C(=O)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675075 | |
| Record name | [5-(Ethoxycarbonyl)furan-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1150114-44-5 | |
| Record name | 2-Furancarboxylic acid, 5-borono-, 2-ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150114-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [5-(Ethoxycarbonyl)furan-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Ethoxycarbonyl)furan-2-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Azabicyclo[2.2.1]heptane-4-carbaldehyde](/img/structure/B591647.png)

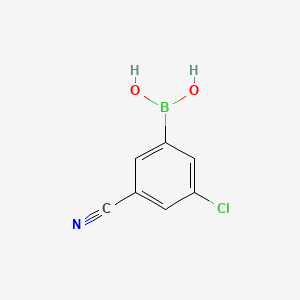

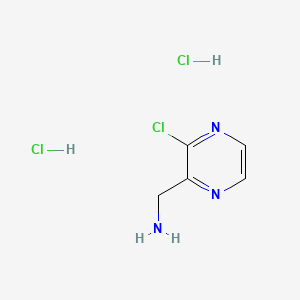


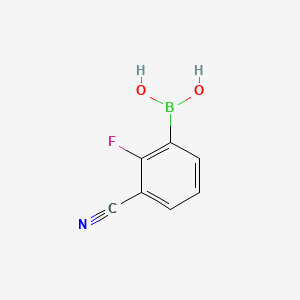
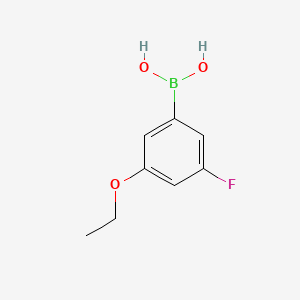
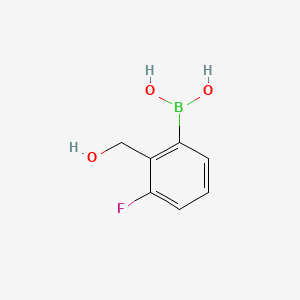


![(3-Fluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B591665.png)